molecular formula C16H10Cl3N3S B5759488 2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B5759488
M. Wt: 382.7 g/mol
InChI Key: OKCPVQKYKQFHQX-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone, also known as DCB-T, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. DCB-T has been shown to have promising therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

Safety and Hazards

2,4-Dichlorobenzaldehyde is classified as a skin corrosive and eye damage hazard (H314) and is toxic to aquatic life with long-lasting effects (H411) . It is recommended to avoid breathing dust or mist, release to the environment, and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3S/c17-12-4-1-10(2-5-12)15-9-23-16(21-15)22-20-8-11-3-6-13(18)7-14(11)19/h1-9H,(H,21,22)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCPVQKYKQFHQX-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN=CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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